Blood-Brain Barrier Penetration and Dose-Dependent In Vivo Stroke Neuroprotection vs. Ascorbic Acid
When administered intravenously in a murine middle cerebral artery occlusion (MCAO) model, DHA produced dose-dependent reductions in cerebral infarct volume that were completely absent with equimolar ascorbic acid. At 250 mg/kg DHA, mean infarct volume was reduced from 53% (vehicle) to 15% of the hemisphere (P < 0.05); at 500 mg/kg DHA, infarct volume fell to only 5%. In the same experiment, AA-treated animals showed 59% infarct volume—statistically indistinguishable from vehicle . DHA-mediated neuroprotection was maintained even when administration was delayed to 3 hours post-ischemia, reducing infarct volume by 6- to 9-fold . AA produced no reduction in mortality, neurological deficit, or infarct volume at any time point .
| Evidence Dimension | Cerebral infarct volume reduction in focal ischemia |
|---|---|
| Target Compound Data | DHA 250 mg/kg: 15% infarct; DHA 500 mg/kg: 5% infarct (P < 0.05 vs. vehicle); DHA at 3 h post-ischemia: 6- to 9-fold reduction |
| Comparator Or Baseline | Vehicle: 53% infarct; Ascorbic acid (AA): 59% infarct (no significant difference from vehicle) |
| Quantified Difference | DHA 500 mg/kg: infarct reduced by ~91% relative to vehicle; DHA 250 mg/kg: ~72% reduction; AA: 0% reduction (infarct volume 11% higher than vehicle, non-significant) |
| Conditions | Mouse intraluminal MCAO model; reversible and permanent focal cerebral ischemia; i.v. administration pre- or post-ischemia; infarct volume measured at 24 h |
Why This Matters
For any preclinical or translational stroke study, DHA is the only vitamin C form documented to cross the BBB and produce statistically significant, dose-dependent infarct volume reduction with a clinically relevant 3-hour post-ischemia therapeutic window, whereas AA is functionally inert in the CNS compartment.
- [1] Huang J, Agus DB, Winfree CJ, et al. Dehydroascorbic acid, a blood-brain barrier transportable form of vitamin C, mediates potent cerebroprotection in experimental stroke. Proc Natl Acad Sci USA. 2001;98(20):11720-11724. PMID: 11573006. View Source
- [2] Spector R. Dehydroascorbic acid for the treatment of acute ischemic stroke. Med Hypotheses. 2016;89:32-36. PMID: 26968905. View Source
- [3] Huang J et al. (2001), ibid. 'In contrast, AA had no effect on infarct volumes, mortality, or neurological deficits.' View Source
